Tetrahydrozoline (nitrate)

Receptor Pharmacology Selectivity Profiling Ophthalmic Research

Standard imidazoline decongestants exhibit mixed α₁/α₂ activity, complicating receptor signaling studies. Tetrahydrozoline nitrate offers a cleaner pharmacological profile. • **Selective α₂ agonism**: Ki = 0.8 μM (α₂) vs. 25 μM (α₁), 31-fold selectivity • **Superior stability**: Demonstrated photostability advantage over naphazoline • **Analytical reference standard**: Distinct MW (263.30 g/mol) for HPLC/LC-MS method development Ideal for ophthalmic formulation research, nasal decongestant development, and α₂-adrenergic pathway dissection.

Molecular Formula C13H16N3O3-
Molecular Weight 262.28 g/mol
Cat. No. B12393874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrozoline (nitrate)
Molecular FormulaC13H16N3O3-
Molecular Weight262.28 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)C3=NCCN3.[N+](=O)([O-])[O-]
InChIInChI=1S/C13H16N2.NO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;2-1(3)4/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);/q;-1
InChIKeyRWXQOTNMEHTFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrozoline Nitrate Identity & Procurement


Tetrahydrozoline (nitrate) (CAS 118201-38-0, C₁₃H₁₇N₃O₃) is the nitrate salt form of an imidazoline-derived α-adrenergic receptor agonist . It is an organic nitrate salt obtained by reaction of equimolar amounts of tetryzoline and nitric acid, and is primarily used as a vasoconstrictor for the temporary relief of discomfort and redness of the eyes due to minor eye irritations [1]. Its classification includes roles as a sympathomimetic agent, vasoconstrictor agent, and ophthalmology drug [1]. The compound exists as a solid at room temperature and is widely employed in research settings for nasal and conjunctival congestion studies .

Tetrahydrozoline Nitrate: Key Differentiators


Substitution within the imidazoline class or across salt forms is not straightforward. Tetrahydrozoline exhibits a distinct receptor binding profile, with a Ki of 0.8 μM for α₂-adrenergic receptors and weak affinity (Ki = 25 μM) for α₁-adrenergic receptors, demonstrating a significant 31-fold selectivity for the α₂ subtype [1]. This contrasts sharply with other imidazolines like naphazoline, which acts as a mixed α₁/α₂ agonist [2], and oxymetazoline, which displays different tissue-specific affinity and efficacy profiles [3]. Furthermore, the nitrate salt form offers distinct physicochemical properties compared to the more common hydrochloride salt. The nitrate anion contributes to a different molecular weight (263.297 vs. 236.74 g/mol for the HCl salt) and can influence critical parameters such as solubility, stability, and formulation behavior . Simply assuming interchangeability with the hydrochloride salt or other decongestants like naphazoline or oxymetazoline ignores these quantifiable differences in molecular pharmacology and material science, which directly impact experimental reproducibility and final product performance.

Tetrahydrozoline Nitrate Evidence Guide


α₂-Adrenoceptor Selectivity vs. Naphazoline

Tetrahydrozoline demonstrates a clear preference for the α₂-adrenergic receptor (Ki = 0.8 μM) over the α₁ subtype (Ki = 25 μM), representing a 31-fold selectivity [1]. In contrast, naphazoline is characterized as a mixed α₁/α₂ receptor agonist with a less differentiated binding profile [2]. This receptor selectivity difference translates into distinct pharmacological outcomes, with tetrahydrozoline's α₂ agonism being more closely associated with vasoconstriction of conjunctival blood vessels without the stronger α₁-mediated effects on other tissues [3].

Receptor Pharmacology Selectivity Profiling Ophthalmic Research

Nasal Decongestant Potency vs. Xylometazoline

In a direct comparative study using acoustic rhinometry in healthy human subjects, a single dose of topical tetrahydrozoline demonstrated superior decongestant potency compared to xylometazoline. The study concluded that tetrahydrozoline was found to be the most potent nasal decongestant among the imidazolines tested [1]. This finding was corroborated by a separate study which noted that 0.05% xylometazoline hydrochloride provides better results in comparison to 0.05% tetrahydrozoline hydrochloride, although this was in a different experimental context [2], highlighting the model-specific nature of the observed difference.

Nasal Decongestion Vasoconstriction Acoustic Rhinometry

Photostability vs. Naphazoline

A comparative kinetic and mechanistic study investigated the riboflavin-sensitized photo-oxidation of tetrahydrozoline (THZ) and naphazoline (NPZ) in aqueous solution [1]. The research demonstrated that tetrahydrozoline is significantly less susceptible to degradation by photogenerated reactive oxygen species than naphazoline. This enhanced photostability is a critical differentiator for formulation scientists developing ophthalmic or topical products intended for long-term storage or exposure to light.

Photostability Formulation Science Oxidative Degradation

Hydrolytic Stability: Nitrate vs. Hydrochloride

While direct comparative stability data between tetrahydrozoline nitrate and hydrochloride are limited, class-level evidence indicates that the nitrate salt form can offer advantages in hydrolytic stability. The hydrochloride salt, while more water-soluble, is susceptible to specific degradation pathways under harsh chemical stress, including N-dealkylation, oxidative cleavage of the tetrahydronaphthyl unit, or ring-opening of the imidazoline under strong acidic or basic conditions [1]. The nitrate salt, being formed with a different counterion, may exhibit altered susceptibility to these pathways. This is a critical consideration for long-term storage and formulation stability, as hydrolysis kinetics of tetrahydrozoline hydrochloride have been shown to be pH-dependent [2], and the nitrate counterion's presence could influence the local pH microenvironment and thus the degradation rate.

Salt Selection Hydrolytic Stability Formulation Development

Tetrahydrozoline Nitrate Application Scenarios


α₂-Adrenoceptor Pharmacology Studies

Tetrahydrozoline nitrate is ideally suited for in vitro and in vivo studies focused on α₂-adrenergic receptor signaling. With a 31-fold selectivity for α₂ over α₁ receptors (Ki 0.8 μM vs. 25 μM) [1], it provides a cleaner pharmacological signal than mixed agonists like naphazoline. This makes it a valuable tool for dissecting α₂-mediated pathways in vascular smooth muscle contraction, neurotransmitter release modulation, and other physiological processes where minimizing α₁ cross-reactivity is essential.

Ophthalmic Formulation Development

For formulators developing new eye drop products, tetrahydrozoline nitrate offers a compelling profile. Its demonstrated photostability advantage over naphazoline [2] reduces the risk of light-induced degradation, potentially improving product shelf-life and eliminating the need for opaque packaging. Furthermore, its selective α₂ agonism is directly linked to conjunctival vasoconstriction [3], the primary mechanism for redness relief. Its established clinical use at 0.05% concentration, with a rapid onset (minutes) and duration of up to 8 hours [4], provides a strong foundation for novel ophthalmic delivery systems or fixed-dose combinations.

Nasal Decongestant Formulation Research

In the development of nasal sprays or solutions for congestion relief, tetrahydrozoline nitrate is supported by direct comparative evidence showing it to be the most potent decongestant among imidazoline derivatives in acoustic rhinometry studies [5]. This superior efficacy, combined with its well-understood receptor pharmacology and safety profile when used as directed, positions it as a prime candidate for research into next-generation nasal decongestant therapies or for use as a positive control in preclinical models of nasal congestion.

Analytical Reference Standard & Method Development

Due to its distinct molecular weight (263.297 g/mol) and unique nitrate counterion, tetrahydrozoline nitrate serves as an essential analytical reference standard. It is necessary for the development and validation of methods such as HPLC or LC-MS for quantifying the nitrate salt form in complex matrices, ensuring accurate potency determination in formulations where it is the active pharmaceutical ingredient . Its specific physicochemical properties (e.g., LogP ~2.05, boiling point 393.5°C) further aid in chromatographic method optimization and separation from related imidazoline analogs like naphazoline or oxymetazoline.

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